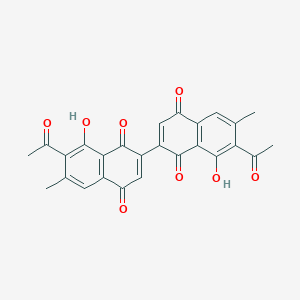
Dianellinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dianellinone is a natural compound that is extracted from the roots of Dianella longifolia. It belongs to the family of naphthoquinones and has been studied for its potential therapeutic properties. Dianellinone has been found to possess various biological activities, including antioxidant, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of Dianellinone is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Dianellinone has been found to inhibit the activation of NF-κB and MAPK pathways, which are involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
Dianellinone has been found to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Dianellinone has also been found to possess anti-inflammatory properties by reducing the expression of inflammatory genes and inhibiting the production of pro-inflammatory cytokines. Additionally, Dianellinone has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Dianellinone has several advantages for lab experiments. It is a natural compound that can be extracted from a plant source, which makes it easily accessible. Dianellinone is also relatively stable and can be stored for long periods without losing its activity. However, there are some limitations to using Dianellinone in lab experiments. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. Additionally, the purity of the extracted compound can vary depending on the extraction method used, which can affect the reproducibility of the results.
Orientations Futures
For the study of Dianellinone include investigating its potential therapeutic properties in other diseases and studying its mechanism of action in more detail.
Applications De Recherche Scientifique
Dianellinone has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and oxidative stress-related disorders. It has been found to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Dianellinone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. Additionally, Dianellinone has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
Numéro CAS |
1991-29-3 |
|---|---|
Nom du produit |
Dianellinone |
Formule moléculaire |
C26H18O8 |
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
7-acetyl-2-(7-acetyl-8-hydroxy-6-methyl-1,4-dioxonaphthalen-2-yl)-8-hydroxy-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C26H18O8/c1-9-5-15-17(29)7-13(23(31)21(15)25(33)19(9)11(3)27)14-8-18(30)16-6-10(2)20(12(4)28)26(34)22(16)24(14)32/h5-8,33-34H,1-4H3 |
Clé InChI |
ZOPUDZGSTKJOMM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C(=O)C)O)C(=O)C(=CC2=O)C3=CC(=O)C4=C(C3=O)C(=C(C(=C4)C)C(=O)C)O |
SMILES canonique |
CC1=CC2=C(C(=C1C(=O)C)O)C(=O)C(=CC2=O)C3=CC(=O)C4=C(C3=O)C(=C(C(=C4)C)C(=O)C)O |
Autres numéros CAS |
1991-29-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



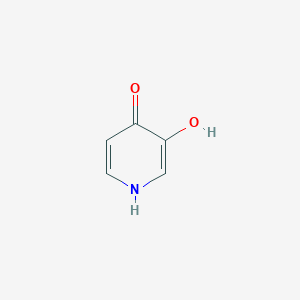
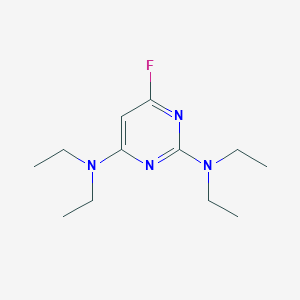
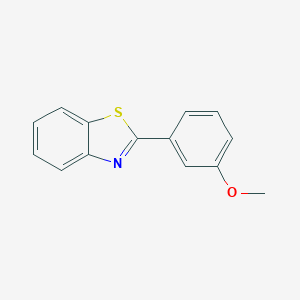
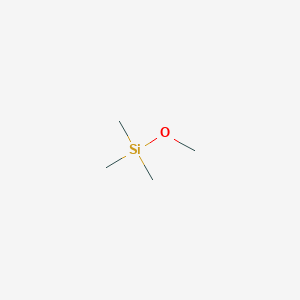
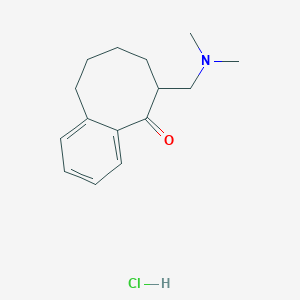
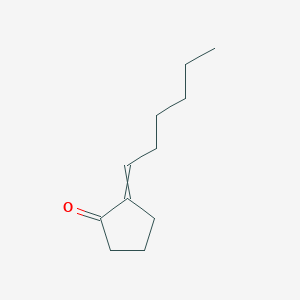
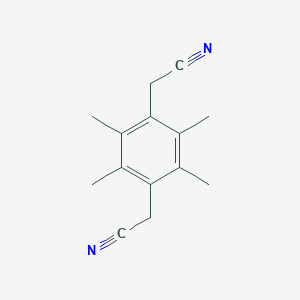



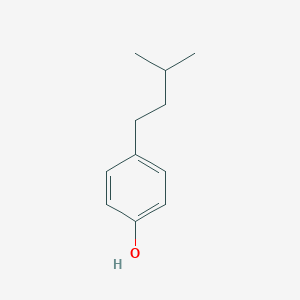
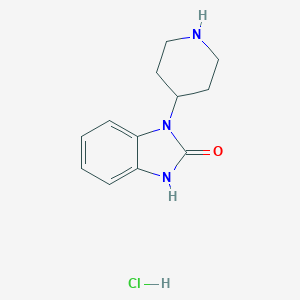
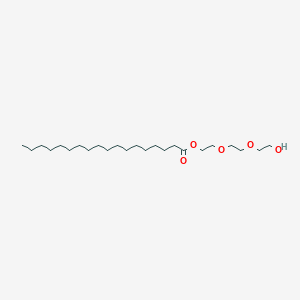
![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)